(3R,5R)-Methyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been detailed in various studies, emphasizing the importance of specific functional groups and structural frameworks in achieving desired pharmacological profiles. For instance, the synthesis of novel impurities in related atorvastatin intermediates highlights the intricate process of obtaining this compound and related structures, shedding light on the complexity of synthesizing such molecules with high purity and specificity (Naidu & Sharma, 2017).
Molecular Structure Analysis
The analysis of the molecular structure of compounds similar to "(3R,5R)-Methyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate" involves understanding the spatial arrangement of its atoms and the chemical bonds that hold the molecule together. This understanding is crucial for predicting the compound's chemical behavior and interactions. The detailed crystal structure and conformational analysis using techniques such as X-ray diffraction and density functional theory (DFT) provide insights into the compound's geometry, stability, and electronic properties, as seen in the study of related boric acid ester intermediates (Huang et al., 2021).
Scientific Research Applications
Neurokinin-1 Receptor Antagonist : One study identified a compound, referred to as Compound 3, that acts as a high affinity, orally active neurokinin-1 (h-NK(1)) receptor antagonist. This compound was found to be effective in pre-clinical tests for emesis and depression (Harrison et al., 2001).
Antimycobacterial Activity : Another study discovered a novel pyrrole derivative with high antimycobacterial activity and a safety profile comparable to streptomycin and rifampin, which are current antitubercular drugs (Biava et al., 2010).
Atorvastatin Intermediate : The compound has been identified as an intermediate in the synthesis of atorvastatin, a well-known lipid-regulating agent (Naidu & Sharma, 2017).
Anti-Inflammatory Properties : A study on novel pyrazole carbaldehyde derivatives, which include structures similar to the compound , indicated significant anti-inflammatory properties and COX-2 inhibition, suggesting potential as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Cholesterol Biosynthesis Inhibition : Research has shown that certain derivatives of this compound type, specifically pentasubstituted pyrroles, have potent inhibitory effects on cholesterol biosynthesis, even more so than lovastatin (Procopiou et al., 1993).
Hepatoselective Ligands for Hypercholesterolemia : Substituted pyrrole-based hepatoselective ligands, which include similar structures, have been studied as potent inhibitors of HMG-CoA reductase and are considered for treatment of hypercholesterolemia (Bratton et al., 2007).
HMG-CoA Reductase Inhibitors : The compound has been linked to the synthesis of HMG-CoA reductase inhibitors, indicating its relevance in the development of drugs targeting cholesterol biosynthesis (Chan et al., 1993).
Safety And Hazards
properties
IUPAC Name |
methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37FN2O5/c1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(39)21-29(40)42-3/h4-17,22,27-28,38-39H,18-21H2,1-3H3,(H,36,41)/t27-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKGCTGBOBRSMG-VSGBNLITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435534 | |
Record name | Methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atorvastatin Methyl Ester | |
CAS RN |
345891-62-5 | |
Record name | Atorvastatin methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345891625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ATORVASTATIN METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YR32CX5GQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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